(2Z)-4(1H)-Pyrimidinylideneacetaldehyde

Description

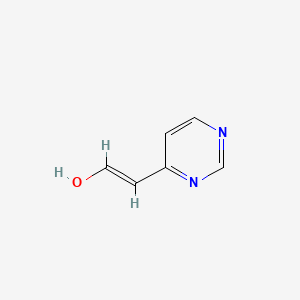

“(2Z)-4(1H)-Pyrimidinylideneacetaldehyde” is a pyrimidine-derived compound characterized by a conjugated enal system (α,β-unsaturated aldehyde) with a Z-configuration at the double bond. Its structure comprises a pyrimidine ring fused to an acetaldehyde moiety, where the aldehyde group is conjugated to the pyrimidinylidene system. This configuration confers unique electronic properties, such as enhanced electrophilicity at the carbonyl carbon, making it reactive toward nucleophiles. However, its instability under ambient conditions necessitates careful handling and storage in inert environments .

Properties

CAS No. |

119884-62-7 |

|---|---|

Molecular Formula |

C6H6N2O |

Molecular Weight |

122.127 |

IUPAC Name |

(2Z)-2-(1H-pyrimidin-6-ylidene)acetaldehyde |

InChI |

InChI=1S/C6H6N2O/c9-4-2-6-1-3-7-5-8-6/h1-5H,(H,7,8)/b6-2- |

InChI Key |

SDMIVQGHNMXIGM-KXFIGUGUSA-N |

SMILES |

C1=CN=CNC1=CC=O |

Synonyms |

Acetaldehyde, 4(1H)-pyrimidinylidene- (9CI) |

Origin of Product |

United States |

Comparison with Similar Compounds

The structural and functional attributes of “(2Z)-4(1H)-Pyrimidinylideneacetaldehyde” can be contextualized by comparing it with related pyrimidine and pyrimidinone derivatives. Below is a detailed analysis based on structural analogs identified in recent patent literature () and theoretical considerations:

Structural Comparison

Key Observations :

- Electronic Properties: The enal system in this compound renders it more electrophilic than saturated pyrimidinones, which exhibit greater stability due to delocalized π-electrons in fused aromatic systems.

- Solubility : Piperidine/piperazine-substituted analogs (e.g., 7-(piperidin-4-yl) derivatives) demonstrate superior aqueous solubility compared to the aldehyde-containing target compound, which is hydrophobic and prone to aggregation .

- Tautomerization: Unlike pyrimidinones, which exist predominantly in keto forms, the enal system in the target compound may undergo keto-enol tautomerization, complicating its reactivity profile.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.